N-(2,4-dimethoxyphenyl)-2-nitro-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-nitro-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the nitro group and the piperidine ring in its structure suggests potential biological activity, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-nitro-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Nitro Group:
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.
Sulfonamide Formation: The final step involves the formation of the sulfonamide bond, typically through the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group.
Reduction: The compound can be reduced using hydrogenation reactions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) and an appropriate electrophile.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-nitro-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-nitro-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial effects. The piperidine ring may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide
- N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide
Uniqueness
N-(2,4-dimethoxyphenyl)-2-nitro-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide is unique due to the presence of both the nitro group and the piperidine ring, which may confer distinct biological activities compared to its analogs. The specific arrangement of functional groups in its structure can lead to different reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-nitro-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O7S/c1-30-16-10-11-17(19(14-16)31-2)23(15-21(25)22-12-6-3-7-13-22)32(28,29)20-9-5-4-8-18(20)24(26)27/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWDSYLDXDBSPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)N2CCCCC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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